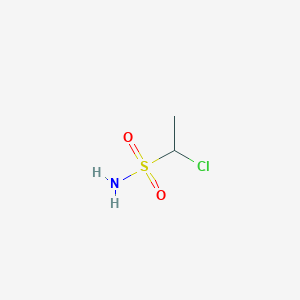

1-Chloroethanesulfonamide

Description

1-Chloroethanesulfonamide is an aliphatic sulfonamide characterized by a chloroethyl (-CH2CH2Cl) substituent attached to the sulfonamide (-SO2NH2) functional group. Sulfonamides are widely employed in pharmaceuticals, agrochemicals, and material science due to their stability, reactivity, and capacity for hydrogen bonding . The chloroethyl group likely enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, a common pathway in synthetic chemistry .

Properties

IUPAC Name |

1-chloroethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO2S/c1-2(3)7(4,5)6/h2H,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBFNPAYOCVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319228 | |

| Record name | 1-chloroethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23915-18-6 | |

| Record name | 1-Chloroethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23915-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 342038 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC342038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloroethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethanesulfonamide can be synthesized through the chlorination of ethanesulfonamide. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds as follows: [ \text{C₂H₅SO₂NH₂} + \text{Cl₂} \rightarrow \text{C₂H₅SO₂NHCl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 1-chloroethanesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of advanced chlorinating agents and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different sulfonamide derivatives.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form ethanesulfonamide or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various sulfonamide derivatives.

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Ethanesulfonamide and other reduced forms.

Scientific Research Applications

Scientific Research Applications of 1-Chloroethanesulfonamide

1-Chloroethanesulfonamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from the reactivity of the sulfonamide group and the electrophilic nature conferred by the chlorine substituent. This reactivity facilitates nucleophilic attacks, making it valuable in various chemical transformations and potential biological interactions.

Applications

Chemistry

1-Chloroethanesulfonamide serves as an intermediate in synthesizing complex organosulfur compounds.

Biology

It is explored as a biochemical probe due to its reactivity with nucleophiles.

Medicine

The compound is investigated for potential antimicrobial properties, particularly against bacterial infections. There are currently over 250 FDA-approved chlorine-containing drugs available, with many more in pre-clinical trials, suggesting a growing interest in chlorine-containing pharmaceuticals .

Industry

1-Chloroethanesulfonamide is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Chemoenzymatic Approaches

Chemoenzymatic strategies, which combine enzymatic and synthetic transformations, have increased in the synthesis of bioactive natural products, pharmaceutical components, and other valuable molecules . These approaches are used in structure–activity relationship (SAR) studies of bioactive natural products, using enzymatic reactions in either the early-stage construction of key building blocks or the late-stage modification of key intermediates .

Case Studies

While specific case studies directly involving 1-Chloroethanesulfonamide are not detailed in the provided search results, related research areas offer insight into its potential applications:

- Acute Myeloid Leukemia (AML): Research on AML with cuplike nuclei highlights the importance of identifying genetic mutations such as Nucleophosmin 1 (NPM1) and FMS-like tyrosine kinase (FLT3) for definitive diagnosis and understanding disease mechanisms . This demonstrates the role of chemical compounds in understanding biological processes.

- Bioactive Compounds and Health: Studies on cocoa polyphenols show their ability to modify risk factors for chronic conditions like inflammation and high blood pressure . Similarly, research on resveratrol and curcumin demonstrates their impact on gut microbiome and glycemic control, suggesting potential therapeutic roles . This illustrates the broader context of bioactive compounds in medicine.

- Enantioselective Hydroamination: Radical-based methods for the intramolecular hydroamination of alkenes with sulfonamides have been reported . These reactions proceed via N .

Mechanism of Action

The mechanism by which 1-chloroethanesulfonamide exerts its effects involves the reactivity of the sulfonamide group. The chlorine substituent makes the compound more electrophilic, facilitating nucleophilic attack. This reactivity is harnessed in various chemical transformations and potential biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 1-Chloroethanesulfonamide and related compounds:

Structural and Reactivity Insights

Aliphatic vs. Aromatic Sulfonamides :

- 1-Chloroethanesulfonamide’s aliphatic chloroethyl group enhances electrophilicity compared to aromatic sulfonamides (e.g., N-[4-(2-chloroethoxy)phenyl]methanesulfonamide), making it more reactive in nucleophilic substitutions .

- Aromatic sulfonamides (e.g., azo-naphthalene derivatives) exhibit conjugation-stabilized structures, reducing reactivity but enabling applications in dyes or sensors .

Chlorine Substituent Effects :

Pharmaceutical Relevance

- Fluorinated sulfonamides (e.g., sodium trifluoro derivatives) are preferred in drug design for enhanced bioavailability and resistance to enzymatic degradation .

Material Science and Diagnostics

- Diamino-naphthalene sulfonamides (e.g., 5,6-diaminonaphthalene-1-sulfonamide hydrochloride) are utilized in fluorescent probes due to their electron-rich aromatic systems .

Biological Activity

1-Chloroethanesulfonamide (CESA) is a sulfonamide compound that has garnered interest in various biological applications, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of CESA, focusing on its mechanisms, effects on different biological systems, and relevant case studies that highlight its significance.

Chemical Structure and Properties

1-Chloroethanesulfonamide is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

This compound exhibits solubility in water and organic solvents, making it suitable for various biological applications.

Antimicrobial Activity

CESA has been studied for its antimicrobial properties. Research indicates that compounds with sulfonamide structures can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is particularly relevant in the treatment of bacterial infections.

- Case Study : A study conducted on E. coli strains demonstrated that CESA exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) of 12 mg/mL. This suggests potential utility in combating resistant bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory properties of CESA have also been documented. Sulfonamides are known to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Research Findings : In vitro studies showed that CESA reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Comparative Biological Activity Table

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits E. coli growth (MIC 12 mg/mL) | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Cytotoxicity | Affects cancer cell lines |

In Vivo Studies

In vivo studies have further elucidated the biological activity of CESA. Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound.

- Study Example : In a mouse model of inflammation, administration of CESA resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential therapeutic effects in inflammatory diseases.

Safety and Toxicity

Safety assessments are crucial for understanding the therapeutic window of CESA. Preliminary studies indicate that while CESA exhibits biological activity, it also requires careful consideration regarding dosage to minimize potential toxicity.

- Toxicological Assessment : Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses; however, further long-term studies are necessary to fully evaluate safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.